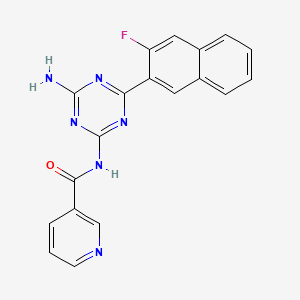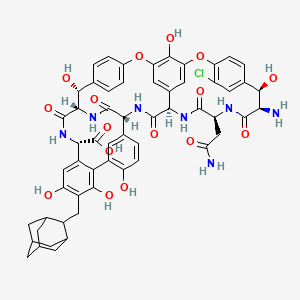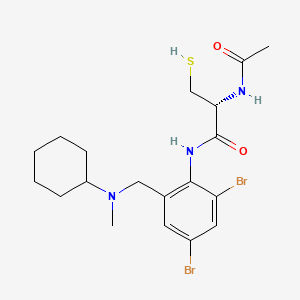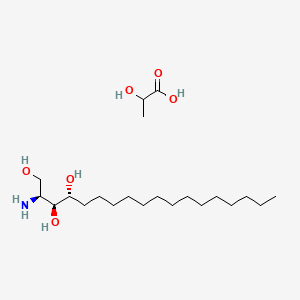
Phytosphingosine lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phytosphingosine lactate is a derivative of phytosphingosine, a naturally occurring sphingoid base found in the stratum corneum of the skin. It is known for its anti-inflammatory, antimicrobial, and skin barrier-enhancing properties . This compound is used in various skincare formulations to improve skin hydration and protect against environmental stressors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phytosphingosine lactate can be synthesized through the esterification of phytosphingosine with lactic acid. The process involves dispersing phytosphingosine in water and adding lactic acid to the solution to form the lactate ester . The reaction is typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, this compound is often produced using yeast fermentation. This method involves the fermentation of yeast to produce phytosphingosine, which is then esterified with lactic acid to form this compound . This process is preferred due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Phytosphingosine lactate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications in skincare and pharmaceuticals .
Aplicaciones Científicas De Investigación
Phytosphingosine lactate has a wide range of scientific research applications:
Mecanismo De Acción
Phytosphingosine lactate exerts its effects through several mechanisms:
Anti-inflammatory: It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which regulate inflammation and epidermal differentiation.
Antimicrobial: The compound disrupts microbial cell membranes, leading to cell death.
Skin Barrier Enhancement: This compound stimulates the production of ceramides and other lipids in the skin, improving the skin barrier function.
Comparación Con Compuestos Similares
Phytosphingosine lactate is compared with other similar compounds such as:
Propiedades
Número CAS |
444057-40-3 |
|---|---|
Fórmula molecular |
C21H45NO6 |
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
(2S,3S,4R)-2-aminooctadecane-1,3,4-triol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H39NO3.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;1-2(4)3(5)6/h16-18,20-22H,2-15,19H2,1H3;2,4H,1H3,(H,5,6)/t16-,17+,18-;/m0./s1 |
Clave InChI |
ZXYOKWASAPQKDH-RXQQAGQTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O.CC(C(=O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O.CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



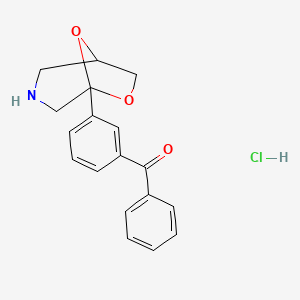
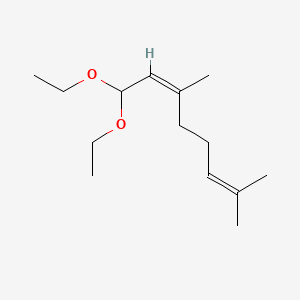
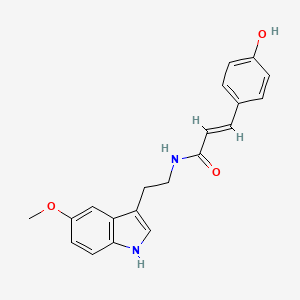
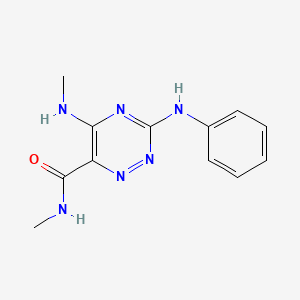

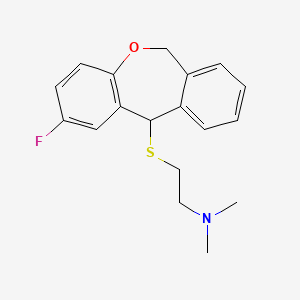
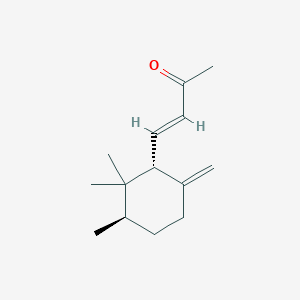
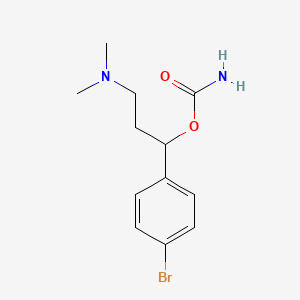
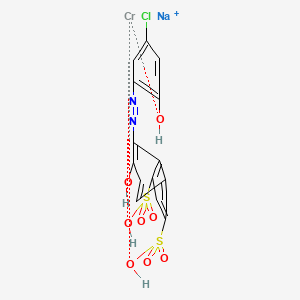
![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)
